N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the reaction of 6-fluoro-2-aminobenzothiazole with thiophene-3-carboxylic acid or its derivatives. The reaction is often carried out under amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in a suitable solvent like dichloroethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but common targets include enzymes involved in metabolic processes and signaling pathways .
Comparison with Similar Compounds
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can be compared with other benzothiazole derivatives, such as:
5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide: This compound has similar structural features but includes a bromine atom and a pyridin-3-ylmethyl group, which may alter its chemical and biological properties.
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide: Another related compound with a pyridin-3-ylmethyl group, differing in its substitution pattern.
Properties
Molecular Formula |
C12H7FN2OS2 |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C12H7FN2OS2/c13-8-1-2-9-10(5-8)18-12(14-9)15-11(16)7-3-4-17-6-7/h1-6H,(H,14,15,16) |
InChI Key |
ACYPLKMUVWGXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CSC=C3 |
Origin of Product |
United States |
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